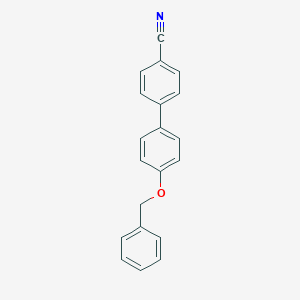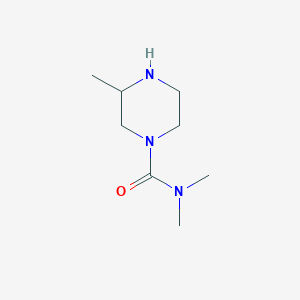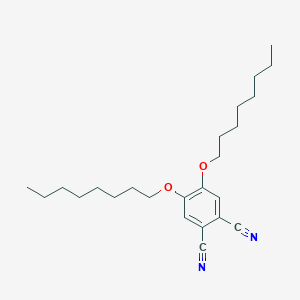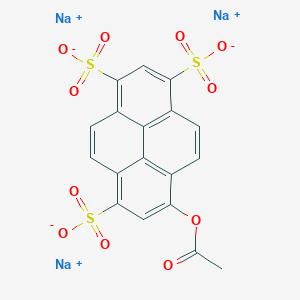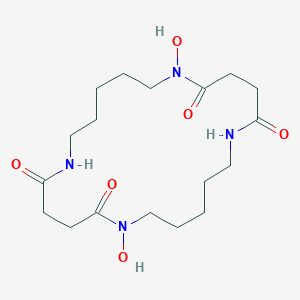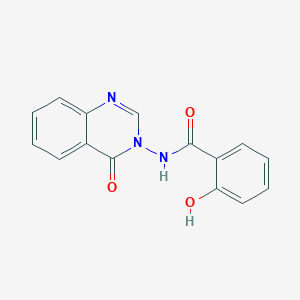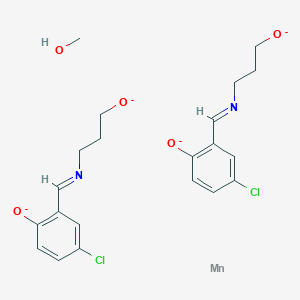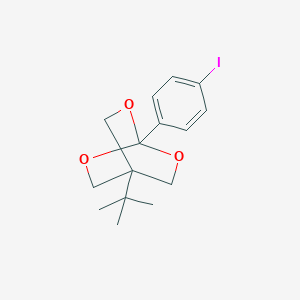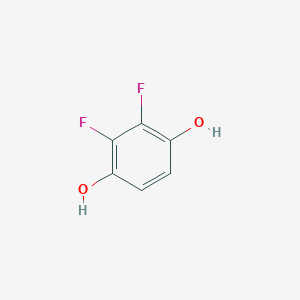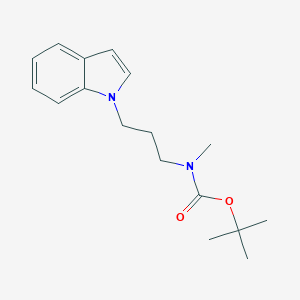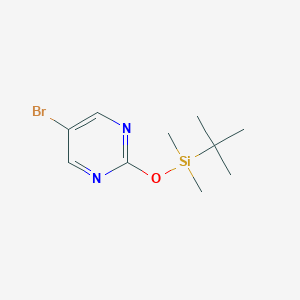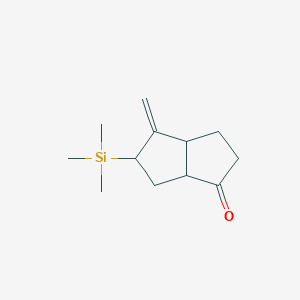
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone, also known as MTHP, is a synthetic organic compound that has attracted attention in the field of organic chemistry due to its unique structural features. MTHP has a bicyclic structure with a methylene bridge and a trimethylsilyl group, making it a versatile building block for the synthesis of complex organic molecules.
Mechanism Of Action
The mechanism of action of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes it a useful building block for the synthesis of compounds with biological activity.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone. However, it has been shown to have cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as a building block for synthesis include its unique structural features, high reactivity, and versatility. However, its limitations include the difficulty in obtaining it in large quantities and its high cost.
Future Directions
For research on 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone include the development of new synthetic methods for its preparation, the synthesis of new natural products and biologically active compounds using 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as a building block, and the elucidation of its mechanism of action. Additionally, the potential use of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as an anticancer agent could be explored further in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone involves a series of reactions starting from commercially available starting materials. The key step is the Diels-Alder reaction between 1,3-cyclohexadiene and 1-trimethylsilyl-1,3-butadiene, which yields the bicyclic intermediate. This intermediate is then converted to 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone through a series of functional group transformations.
Scientific Research Applications
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone has been used as a building block for the synthesis of various natural products and biologically active molecules. It has been used in the synthesis of the anticancer compound (-)-trans-dihydronarciclasine and the anti-inflammatory compound (±)-cubebin. 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone has also been used in the synthesis of the natural product (-)-neostenine, which has antifungal and antibacterial properties.
properties
CAS RN |
120587-87-3 |
|---|---|
Product Name |
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone |
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
4-methylidene-5-trimethylsilyl-2,3,3a,5,6,6a-hexahydropentalen-1-one |
InChI |
InChI=1S/C12H20OSi/c1-8-9-5-6-11(13)10(9)7-12(8)14(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
InChI Key |
BICWMCJZJPTYSN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CC2C(C1=C)CCC2=O |
Canonical SMILES |
C[Si](C)(C)C1CC2C(C1=C)CCC2=O |
synonyms |
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



